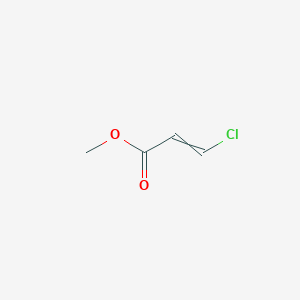
Methyl 3-chloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloroprop-2-enoate is an organic compound with the molecular formula C4H5ClO2 It is a chlorinated ester, specifically a derivative of acrylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-chloroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=\text{CHCOOCH}_3 + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{CClCOOCH}_3 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloroprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: The compound can undergo polymerization to form polyesters or other polymeric materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like methanol or dimethyl sulfoxide (DMSO).
Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HCl) in the presence of a catalyst or under UV light.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted esters or amides.
Addition Reactions: Formation of dihalogenated or halogenated esters.
Polymerization: Formation of polymeric chains with ester linkages.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloroprop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the production of polymers and copolymers with specific properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industrial Chemistry: Utilized in the manufacture of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-chloroprop-2-enoate depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, resulting in the addition of new groups to the molecule. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the ester group, which makes the double bond more susceptible to attack by nucleophiles and electrophiles.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-chloroprop-2-enoate can be compared with other chlorinated esters and acrylic acid derivatives:
Methyl 2-chloropropionate: Similar in structure but lacks the double bond, resulting in different reactivity and applications.
Ethyl 3-chloroprop-2-enoate: Similar reactivity but with an ethyl ester group instead of a methyl ester, which can influence solubility and boiling point.
Methyl 3-bromoprop-2-enoate:
The uniqueness of this compound lies in its combination of a reactive double bond and a chlorine atom, making it a versatile intermediate for various chemical transformations.
Eigenschaften
Molekularformel |
C4H5ClO2 |
|---|---|
Molekulargewicht |
120.53 g/mol |
IUPAC-Name |
methyl 3-chloroprop-2-enoate |
InChI |
InChI=1S/C4H5ClO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI-Schlüssel |
ZLDNFLVIPPOXQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)

![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
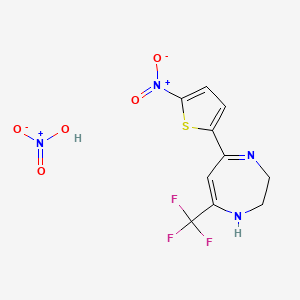



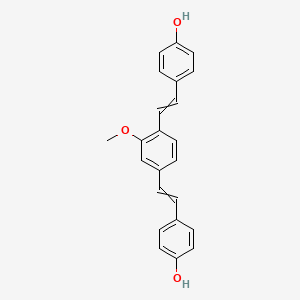
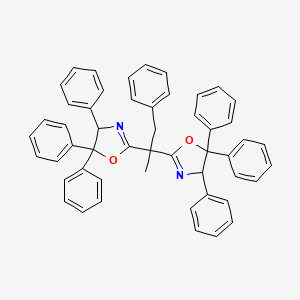
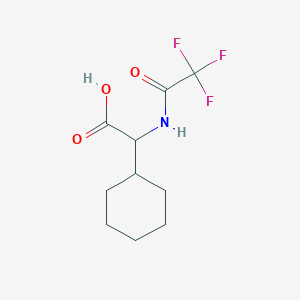
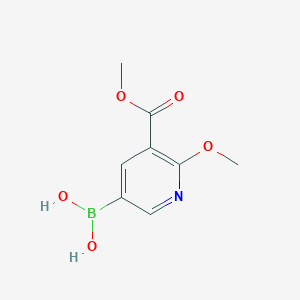
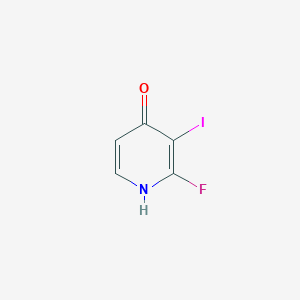

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507420.png)
